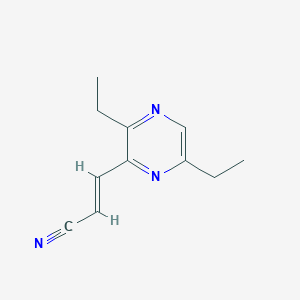
PARTIALLY HYDROGENATED ROSIN
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Partially hydrogenated rosin is a pale, thermoplastic, acidic resin derived from the partial hydrogenation of rosin. This process enhances its resistance to oxidation and discoloration, making it more stable when exposed to air and sunlight. This compound is widely used in various industrial applications due to its improved properties compared to non-hydrogenated rosin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Partially hydrogenated rosin is produced by the catalytic hydrogenation of rosin. The process typically involves the use of catalysts such as palladium, ruthenium, or nickel supported on various substrates. The hydrogenation reaction is carried out at high temperatures (200-270°C) and high hydrogen pressures to achieve the desired level of hydrogenation .
Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where rosin is subjected to hydrogen gas in the presence of a catalyst. The reaction conditions are carefully controlled to ensure consistent quality and properties of the final product. The hydrogenated rosin is then cooled, solidified, and processed into various forms such as pastilles or flakes for ease of handling and storage .
Analyse Des Réactions Chimiques
Types of Reactions: Partially hydrogenated rosin undergoes several types of chemical reactions, including:
Hydrogenation: Further hydrogenation can convert this compound into fully hydrogenated rosin.
Esterification: Reaction with alcohols to form esters.
Oxidation: Although resistant, it can still undergo oxidation under certain conditions.
Common Reagents and Conditions:
Hydrogenation: Catalysts like palladium on carbon, ruthenium on carbon, and nickel catalysts are commonly used.
Esterification: Alcohols such as methanol or ethanol in the presence of acid catalysts.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed:
Hydrogenation: Fully hydrogenated rosin.
Esterification: Rosin esters.
Oxidation: Oxidized rosin derivatives.
Applications De Recherche Scientifique
Partially hydrogenated rosin has a wide range of applications in scientific research and industry:
Chemistry: Used as a starting material for the synthesis of various chemical compounds and resins.
Biology: Employed in the preparation of biological adhesives and coatings.
Medicine: Utilized in the formulation of pharmaceutical excipients and drug delivery systems.
Industry: Widely used in adhesives, coatings, inks, and sealants due to its excellent adhesive properties and stability
Mécanisme D'action
The primary mechanism by which partially hydrogenated rosin exerts its effects is through its enhanced stability and adhesive properties. The hydrogenation process reduces the number of double bonds in the rosin molecules, making them less reactive to oxidation and other environmental factors. This stability allows this compound to maintain its properties over time, making it suitable for long-term applications .
Comparaison Avec Des Composés Similaires
Fully Hydrogenated Rosin: Has all double bonds hydrogenated, offering even greater stability but at a higher cost.
Non-Hydrogenated Rosin: More reactive and less stable compared to partially hydrogenated rosin.
Rosin Esters: Formed by esterification of rosin, used in similar applications but with different properties
Uniqueness: this compound strikes a balance between cost and performance. It offers improved stability and resistance to oxidation compared to non-hydrogenated rosin while being more cost-effective than fully hydrogenated rosin. This makes it a versatile and valuable material in various industrial applications .
Propriétés
Numéro CAS |
65997-06-0 |
|---|---|
Poids moléculaire |
0 |
Synonymes |
Rosin,hydrogenated; rosin,partiallyhydrogenated; RESIN CH; RESIN ROSIN, HYDROGENATED; PARTIALLY HYDROGENATED ROSIN; Colophony, hydrogenated; Einecs 266-041-3; PARTIALLY HYDROGENAT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



